methyl 4-methyl-1H-pyrrole-2-carboxylate

Catalog No.
S599868
CAS No.
34402-78-3
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-methyl-1H-pyrrole-2-carboxylate

CAS Number

34402-78-3

Product Name

methyl 4-methyl-1H-pyrrole-2-carboxylate

IUPAC Name

methyl 4-methyl-1H-pyrrole-2-carboxylate

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-5-3-6(8-4-5)7(9)10-2/h3-4,8H,1-2H3

InChI Key

BMCUQYLZVGVDCW-UHFFFAOYSA-N

SMILES

CC1=CNC(=C1)C(=O)OC

Synonyms

M4MP2C, methyl 4-methylpyrrole-2-carboxylate

Canonical SMILES

CC1=CNC(=C1)C(=O)OC

Synthesis:

Methyl 4-methyl-1H-pyrrole-2-carboxylate has been described as a synthetic intermediate in the preparation of various heterocyclic compounds, including pyrrolo[2,3-b]pyridines and pyrrolo[2,1-b]oxazoles. These heterocycles are of interest in medicinal chemistry due to their potential biological activities. [PubChem, methyl 4-methyl-1H-pyrrole-2-carboxylate, ]

Methyl 4-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by the presence of a methyl group at the 4-position and a carboxylate ester functional group. Its chemical formula is C7H9NO2C_7H_9NO_2, and it has a molecular weight of approximately 139.15 g/mol. This compound is notable for its role as a building block in organic synthesis, particularly in the production of more complex heterocyclic compounds. The structure of methyl 4-methyl-1H-pyrrole-2-carboxylate can be represented as follows:

text
O || H2C-C / \ N C / \ / \ H C-H C | | CH3 OCH3

Currently, there is no scientific research readily available describing a specific mechanism of action for methyl 4-methyl-1H-pyrrole-2-carboxylate. As mentioned earlier, its potential lies in its use as a building block for more complex molecules with desired biological activities [].

Typical of pyrrole derivatives, including:

  • Cyclization Reactions: It can act as a precursor for more complex heterocycles through cyclization processes, often involving reactions with electrophiles or nucleophiles .
  • Catalytic Hydrogenation: This reaction can be employed to reduce double bonds or other functional groups present in the molecule .
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, which are common for esters and other electrophilic centers.

Several methods can be employed to synthesize methyl 4-methyl-1H-pyrrole-2-carboxylate:

  • Condensation Reactions: One common approach involves the condensation of 1,4-diketones with primary amines under controlled conditions.
  • Reactions with Isoxazoles: Another method includes the reaction of isoxazoles with malononitrile in the presence of a catalyst such as iron(II) salts, facilitating the formation of pyrrole derivatives .
  • Direct Esterification: The compound can also be synthesized through direct esterification methods using methyl alcohol and pyrrole-2-carboxylic acid derivatives.

Methyl 4-methyl-1H-pyrrole-2-carboxylate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are utilized in developing new materials with specific electronic or optical properties.
  • Biological Research: The compound's potential biological activities make it a candidate for further research in drug development.

Methyl 4-methyl-1H-pyrrole-2-carboxylate shares structural similarities with several other pyrrole derivatives. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Methyl 4-bromo-1H-pyrrole-2-carboxylate934-05-40.96
Methyl 3-Bromopyrrole-2-carboxylate941714-57-40.92
Ethyl 4-bromo-1H-pyrrole-2-carboxylate433267-55-10.96
Methyl 5-methyl-1H-pyrrole-2-carboxylate1194-97-40.79
Methyl 1H-pyrrole-2-carboxylate1193-62-00.80

Uniqueness

Methyl 4-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other pyrrole derivatives. Its structural features enable it to participate in diverse

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34402-78-3

Wikipedia

Methyl 4-methylpyrrole-2-carboxylate

Dates

Modify: 2023-08-15

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